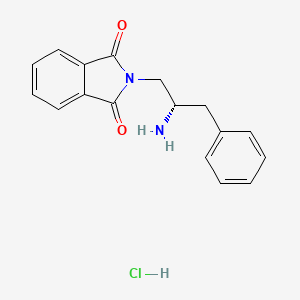

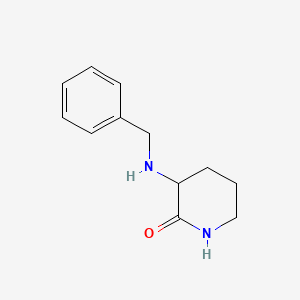

3-(Benzylamino)piperidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

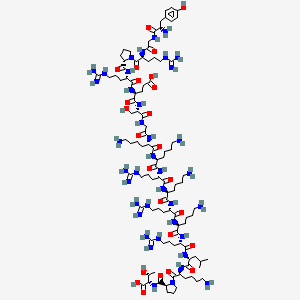

3-(Benzylamino)piperidin-2-one, also known as N-Benzylpiperidone, is a chemical compound that has garnered significant interest due to its potential therapeutic and industrial applications. This compound features a piperidinone core with a benzylamino substituent, making it a valuable scaffold in medicinal chemistry and organic synthesis.

Applications De Recherche Scientifique

3-(Benzylamino)piperidin-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Safety and Hazards

While specific safety and hazard information for “3-(Benzylamino)piperidin-2-one” is not available, general safety measures for handling similar compounds include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment such as gloves and eye protection should be worn .

Orientations Futures

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-(Benzylamino)piperidin-2-one”, is an important task of modern organic chemistry .

Mécanisme D'action

Target of Action

Piperidine derivatives, which include 3-(benzylamino)piperidin-2-one, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

It is known that piperidine-containing compounds are important synthetic medicinal blocks for drug construction .

Biochemical Pathways

Piperidine derivatives have been associated with various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Pharmacokinetics

The compound’s storage recommendation in an inert atmosphere at 2-8°c suggests that it may be sensitive to environmental conditions .

Result of Action

Piperidine derivatives have been associated with various biological and pharmacological activities .

Analyse Biochimique

Biochemical Properties

Cellular Effects

. They have been observed to influence cell function, impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 3-(Benzylamino)piperidin-2-one is not fully known. Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc

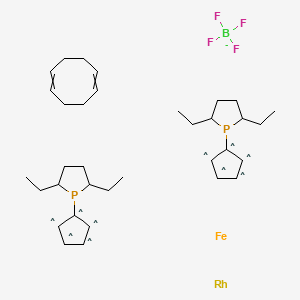

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzylamino)piperidin-2-one typically involves the reaction of piperidin-2-one with benzylamine under appropriate conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon can be employed to accelerate the reaction, and the use of automated systems ensures consistent quality and scalability.

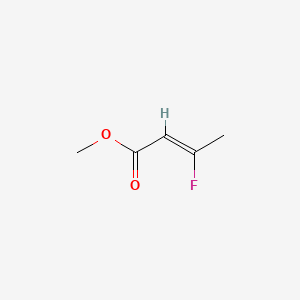

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Benzylamino)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its amine derivatives.

Substitution: The benzylamino group can be substituted with other functional groups through reactions with electrophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted piperidinones.

Comparaison Avec Des Composés Similaires

Piperidine: A six-membered ring containing one nitrogen atom, commonly used in pharmaceuticals.

Piperidinone: The parent compound of 3-(Benzylamino)piperidin-2-one, lacking the benzylamino group.

N-Benzylpiperidine: Similar structure but without the carbonyl group.

Uniqueness: this compound is unique due to the presence of both the benzylamino and carbonyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile scaffold for drug design and synthesis.

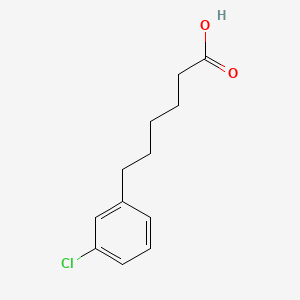

Propriétés

IUPAC Name |

3-(benzylamino)piperidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c15-12-11(7-4-8-13-12)14-9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOCKNRAACONBPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[Chloro(oxo)acetyl]pyridine-2-carboxylic acid](/img/structure/B599497.png)

![(1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione](/img/structure/B599505.png)

![(1S)-1-[[3-hydroxy-2-[[(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]-4-methoxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol](/img/structure/B599506.png)

![3-{[DIMETHYL(3-TRIMETHOXYSILYL)PROPYL]AMMONIO}PROPANE-1-SULFONATE, tech 95](/img/structure/B599507.png)